Cas no 1484465-88-4 (methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate)

メチル 2-(1-エチル-1H-ピラゾール-4-イル)-2-ヒドロキシアセタートは、有機合成中間体として重要な化合物です。この化合物は、ピラゾール環とヒドロキシ基、エステル基を有する特徴的な構造を持ち、医薬品や農薬の合成において有用な中間体となります。特に、ピラゾール骨格は生物活性化合物において頻繁に利用されるため、この化合物は多様な誘導体合成の出発原料としての価値があります。エステル基の存在により、さらなる化学変換が容易であり、合成経路の柔軟性が高い点が特長です。また、結晶性が良好な場合が多く、精製や取り扱いが比較的容易であることも利点として挙げられます。

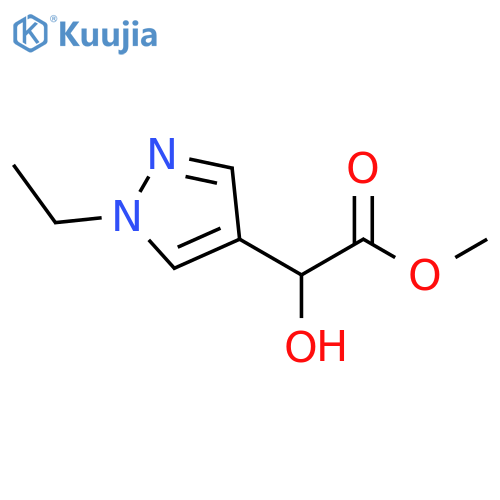

1484465-88-4 structure

商品名:methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate

methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate 化学的及び物理的性質

名前と識別子

-

- methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate

- 1H-Pyrazole-4-acetic acid, 1-ethyl-α-hydroxy-, methyl ester

- CS-0346796

- EN300-1836526

- 1484465-88-4

- AKOS015287598

-

- インチ: 1S/C8H12N2O3/c1-3-10-5-6(4-9-10)7(11)8(12)13-2/h4-5,7,11H,3H2,1-2H3

- InChIKey: BUNZKGLXFCGXDI-UHFFFAOYSA-N

- ほほえんだ: N1(CC)C=C(C(O)C(OC)=O)C=N1

計算された属性

- せいみつぶんしりょう: 184.08479225g/mol

- どういたいしつりょう: 184.08479225g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 64.4Ų

じっけんとくせい

- 密度みつど: 1.24±0.1 g/cm3(Predicted)

- ふってん: 315.7±27.0 °C(Predicted)

- 酸性度係数(pKa): 11.94±0.20(Predicted)

methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1836526-0.25g |

methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate |

1484465-88-4 | 0.25g |

$774.0 | 2023-09-19 | ||

| Enamine | EN300-1836526-1.0g |

methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate |

1484465-88-4 | 1g |

$1286.0 | 2023-06-02 | ||

| Enamine | EN300-1836526-10.0g |

methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate |

1484465-88-4 | 10g |

$5528.0 | 2023-06-02 | ||

| Enamine | EN300-1836526-0.1g |

methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate |

1484465-88-4 | 0.1g |

$741.0 | 2023-09-19 | ||

| Enamine | EN300-1836526-0.05g |

methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate |

1484465-88-4 | 0.05g |

$707.0 | 2023-09-19 | ||

| Enamine | EN300-1836526-5.0g |

methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate |

1484465-88-4 | 5g |

$3728.0 | 2023-06-02 | ||

| Enamine | EN300-1836526-1g |

methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate |

1484465-88-4 | 1g |

$842.0 | 2023-09-19 | ||

| Enamine | EN300-1836526-0.5g |

methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate |

1484465-88-4 | 0.5g |

$809.0 | 2023-09-19 | ||

| Enamine | EN300-1836526-2.5g |

methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate |

1484465-88-4 | 2.5g |

$1650.0 | 2023-09-19 | ||

| Enamine | EN300-1836526-5g |

methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate |

1484465-88-4 | 5g |

$2443.0 | 2023-09-19 |

methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate 関連文献

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

1484465-88-4 (methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate) 関連製品

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量